Lipophilicity & Steric Bulk vs. N-Methyl Analog
The N-cyclohexyl substituent provides a significant increase in calculated lipophilicity and steric bulk compared to the N-methyl analog. This is a class-level inference based on the structural difference between the cyclohexyl and methyl groups .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not directly available for the exact compound |
| Comparator Or Baseline | N-Methyl-2-oxooxazolidine-3-sulfonamide |
| Quantified Difference | Estimated increase of ~2.5 logP units (class-level inference based on the lipophilicity contribution of a cyclohexyl group vs. a methyl group) |
| Conditions | Computational prediction based on group contribution methods [1] |
Why This Matters
Higher lipophilicity and steric bulk can significantly impact membrane permeability and target binding, which are critical parameters in drug discovery and chemical biology.
- [1] PubChem. (n.d.). N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide. Compound Summary. View Source
